molecular formula C15H13N3O3 B11992930 N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide

N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide

Cat. No.: B11992930
M. Wt: 283.28 g/mol
InChI Key: UMRCBZYYJHXQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE is an organic compound characterized by the presence of a nitrobenzylidene group attached to an amino phenyl acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE typically involves the condensation of 2-nitrobenzaldehyde with 4-aminoacetophenone. This reaction is often carried out in the presence of a catalyst such as acetic acid or β-alanine in a methanol medium . The reaction conditions usually include refluxing the mixture to facilitate the condensation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((2-NITRO-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

N-[4-[(2-nitrophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H13N3O3/c1-11(19)17-14-8-6-13(7-9-14)16-10-12-4-2-3-5-15(12)18(20)21/h2-10H,1H3,(H,17,19)

InChI Key

UMRCBZYYJHXQRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.